molecular formula C31H39N5O5 B1246796 Ergocorninine CAS No. 564-37-4

Ergocorninine

Cat. No.: B1246796
CAS No.: 564-37-4
M. Wt: 561.7 g/mol
InChI Key: UJYGDMFEEDNVBF-KMKPOGODSA-N
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Description

Ergocorninine is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine. It is known for its role as a dopamine receptor agonist. This compound was discovered by Albert Hofmann, the Swiss chemist who also created lysergic acid diethylamide .

Scientific Research Applications

Ergocorninine has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Ergocorninine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with dopamine receptors, specifically acting as an agonist . This interaction is significant because it mimics the action of dopamine, a neurotransmitter, thereby influencing various physiological processes. This compound also interacts with other proteins and enzymes involved in neurotransmitter pathways, contributing to its overall biochemical activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a dopamine receptor agonist, this compound can alter the signaling pathways associated with dopamine, leading to changes in gene expression and metabolic activities within the cell . These effects are particularly evident in neuronal cells, where dopamine plays a critical role in transmitting signals.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine receptors. By acting as an agonist, this compound stimulates these receptors, leading to prolonged dopamine receptor stimulation . This stimulation can result in various downstream effects, including changes in gene expression and enzyme activity. This compound’s ability to mimic dopamine allows it to influence numerous physiological processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity can degrade under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, particularly in terms of receptor stimulation and gene expression changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound primarily acts as a dopamine receptor agonist, influencing neurotransmitter pathways . At higher doses, it can exhibit toxic or adverse effects, including vasoconstriction and other physiological changes . These threshold effects highlight the importance of dosage in determining the overall impact of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of dopamine and other neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound to its target sites, such as dopamine receptors. The distribution of this compound can influence its localization and accumulation within different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its activity as a dopamine receptor agonist. It is directed to specific compartments or organelles where dopamine receptors are present . Targeting signals and post-translational modifications play a role in directing this compound to these locations, ensuring its effective interaction with the receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergocorninine, like other ergot alkaloids, is typically synthesized through a series of complex organic reactionsThe process often requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Claviceps purpurea, a fungus that parasitizes the seed heads of living plants. The fungus produces sclerotia, which contain the ergot alkaloids. These sclerotia are harvested and processed to extract and purify this compound. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Ergocorninine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .

Comparison with Similar Compounds

  • Ergocornine
  • Ergometrine
  • Ergotamine
  • Ergosine
  • Ergocristine
  • Ergokryptine

Comparison: Ergocorninine shares structural similarities with other ergot alkaloids but exhibits unique pharmacological properties. For example, while ergocornine and this compound both act as dopamine receptor agonists, this compound has a distinct binding affinity and efficacy profile. Additionally, this compound’s specific functional groups contribute to its unique chemical reactivity and biological activity .

This compound’s unique properties make it a valuable compound for scientific research and potential therapeutic applications, distinguishing it from other ergot alkaloids.

Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23+,24-,26-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYGDMFEEDNVBF-KMKPOGODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891860
Record name Ergocorninine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-37-4
Record name Ergocorninine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=564-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergocorninine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergocorninine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α)-12'-hydroxy-2',5'α-diisopropylergotaman-3',6',18-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ERGOCORNININE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main effects of Ergocorninine in biological systems?

A1: this compound, like other ergot alkaloids, exhibits vasoconstrictive effects. [, ] This means it causes blood vessels to narrow, potentially impacting blood flow and pressure. While often considered less potent than its (R)-epimer, Ergocornine, recent research indicates that this compound demonstrates notable vasoactivity, prompting a need for its monitoring in food sources. [, ] Additionally, it acts as an "incomplete agonist" at the ergot alkaloid-sensitive receptor in the salivary gland of the tick Amblyomma hebraeum, stimulating fluid secretion but to a lesser extent than full agonists. []

Q2: How does the structure of this compound compare to other ergot alkaloids?

A3: this compound is an (S)-epimer of Ergocornine, meaning they share the same molecular formula and weight but differ in the spatial arrangement of atoms around a specific chiral center. [, ] This difference in stereochemistry influences their biological activity. [] For example, this compound shows weaker prolactin-inhibiting properties compared to Ergocornine, demonstrating the importance of stereochemistry in its pharmacological activity. []

Q3: What analytical techniques are used to detect and quantify this compound?

A4: High-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry (MS), are widely used for identifying and quantifying this compound in various matrices, including food and feed. [, , , , ] These methods offer the sensitivity and selectivity needed to detect low levels of this compound and distinguish it from other ergot alkaloids. [, , ]

Q4: Are there regulations regarding the permissible levels of this compound in food and feed?

A5: While specific regulations for individual ergot alkaloids like this compound are under review, the European Union has established a maximum limit for ergot sclerotia in unprocessed cereals (excluding corn and rice). [] This highlights the concern regarding ergot alkaloid contamination in food and feed, emphasizing the need for continuous monitoring and research on their potential health effects. []

Q5: What are the implications of finding this compound in wheat samples?

A6: The detection of this compound, alongside other ergot alkaloids, in wheat samples, even at low levels, raises concerns about potential health risks associated with consuming contaminated food products. [] This emphasizes the importance of effective agricultural practices to minimize fungal contamination and the need for sensitive analytical methods for monitoring ergot alkaloids in food and feed. []

Q6: How does the occurrence of this compound in cereals vary?

A7: The occurrence of this compound, like other ergot alkaloids, can be highly variable and is influenced by factors such as cereal type, geographical location, and climatic conditions. [, ] Research shows significant variation in ergot alkaloid profiles between different cereal grains and even within the same species grown in different regions. [, ]

Q7: What is the significance of studying the pharmacological properties of this compound in ticks?

A8: Understanding the interaction of this compound with receptors in ticks like Amblyomma hebraeum provides insights into potential targets for tick control. [] By characterizing the pharmacological properties of this compound and its effects on tick physiology, researchers can explore novel approaches to managing tick populations and reducing the transmission of tick-borne diseases. []

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